Bienvenue dans la boutique en ligne BenchChem!

4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Process Chemistry API Intermediate Synthesis Catalytic Hydrogenation

This compound is the direct precursor to Retigabine, requiring only ethoxycarbonylation to yield the API. It serves as a key intermediate for step-economical synthesis and as Retigabine Impurity 9 for analytical method validation. Due to inherent oxidative instability, sourcing high-purity, certified material with proper packaging is critical for successful process implementation and regulatory compliance.

Molecular Formula C13H14FN3
Molecular Weight 231.27 g/mol
CAS No. 491871-67-1
Cat. No. B026143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzylamino)-1,2-phenylenediamine
CAS491871-67-1
SynonymsN4-[(4-Fluorophenyl)methyl]-1,2,4-benzenetriamine; 
Molecular FormulaC13H14FN3
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)F
InChIInChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2
InChIKeyIOYLGISQRDBPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 25 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorobenzylamino)-1,2-phenylenediamine (CAS 491871-67-1): Sourcing and Technical Profile


4-(4-Fluorobenzylamino)-1,2-phenylenediamine (CAS 491871-67-1) is a fluorinated aromatic diamine compound with the molecular formula C13H14FN3 and molecular weight 231.27 g/mol . It is also known as N4-[(4-fluorophenyl)methyl]-1,2,4-benzenetriamine and Retigabine Desethoxycarbonyl Impurity (Retigabine Impurity 9) . The compound exists as a colorless crystalline solid with a melting point of approximately 150-155 °C and is soluble in common organic solvents including chloroform, methanol, and dichloromethane, while being only slightly soluble in water . It is fundamentally recognized as a key synthetic intermediate in the production of retigabine (ezogabine), an FDA- and EMA-approved neuronal KCNQ/Kv7 potassium channel opener used as an antiepileptic drug [1].

Why Generic Substitution of 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (CAS 491871-67-1) Fails in Regulated Synthesis


4-(4-Fluorobenzylamino)-1,2-phenylenediamine is the penultimate or key intermediate in the most direct synthetic route to retigabine, requiring only subsequent ethoxycarbonylation to yield the active pharmaceutical ingredient [1]. Unlike alternative synthetic pathways that rely on different core intermediates (e.g., nitrobenzene derivatives requiring multi-step protection/deprotection sequences), this compound provides the complete carbon-nitrogen skeleton of the target drug [2]. Substitution with structurally similar diamines such as 4-chlorobenzylamine derivatives, unsubstituted phenylenediamines, or other fluorinated anilines fundamentally fails because these alternatives lack the specific 4-fluorobenzyl substitution pattern at the N4 position that is essential for downstream KCNQ channel pharmacology [3]. Furthermore, the compound's identification as Retigabine Impurity 9 establishes its irreplaceable role in pharmaceutical quality control, where it serves as a certified reference standard for impurity profiling and method validation—a function that no generic analog can fulfill . The compound is inherently unstable in its reduced diamine form, prone to oxidation and deterioration, which necessitates verified purity and proper handling specifications that generic suppliers cannot guarantee .

4-(4-Fluorobenzylamino)-1,2-phenylenediamine (CAS 491871-67-1): Comparator-Based Quantitative Differentiation Evidence


Synthetic Efficiency: 99.6% Hydrogenation Yield vs. Alternative Multi-Step Protection Routes

In the synthetic route utilizing this compound as a direct precursor, the hydrogenation of 2-nitro-4-(N-parafluorobenzyl-imino)-aniline using 10% Pd/C under hydrogen in tetrahydrofuran proceeds with a reported yield of 99.6% to afford 4-(4-fluorobenzylamino)-1,2-phenylenediamine . In contrast, alternative retigabine synthetic routes that do not proceed through this specific intermediate—such as those employing N-(2-nitro-4-aminophenyl)carbamic acid ethyl ester as the key intermediate with subsequent multi-step protection, nitration, and reduction sequences—report overall total yields of approximately 45% from starting material to final API [1]. The near-quantitative conversion to this diamine intermediate represents a critical process efficiency advantage for manufacturers pursuing the direct reduction route.

Process Chemistry API Intermediate Synthesis Catalytic Hydrogenation

Intermediate Purity Impact: Final API Impurity Profile of <0.16% When Sourced from High-Purity Diamine

When retigabine is synthesized using a preparation method that proceeds through this diamine intermediate, the total impurity content in the final API, as measured by HPLC area percentage, is reported to be less than 0.16% [1]. This contrasts with alternative synthetic routes that do not utilize this compound as the penultimate intermediate, where literature reports the presence of four distinct process-related impurities (Imp-1 through Imp-4) consistently detected in multiple batches, along with two additional novel impurities (Imp-II and Imp-III) identified in laboratory batches at levels of 0.05–0.1% each [2][3]. The diamine intermediate itself is recognized as a potential process-related impurity (Retigabine Impurity 9), necessitating its availability as a certified reference standard for accurate quantification and method validation .

Pharmaceutical Quality Control Impurity Profiling API Purity

Synthetic Route Step-Count Reduction: Direct Two-Step Sequence vs. Four-Step Alternative Pathways

The synthetic route employing 4-(4-fluorobenzylamino)-1,2-phenylenediamine as the penultimate intermediate constitutes a direct two-step sequence from this compound to retigabine: (1) ethoxycarbonylation with ethyl chloroformate, and (2) optional salt formation [1]. In comparison, alternative synthetic pathways documented in the literature that do not utilize this diamine intermediate require four to six discrete steps including: amino protection, nitration, condensation with 4-fluorobenzaldehyde, borohydride reduction, deprotection, and final reduction/acylation [2]. The optimized nucleophilic substitution conditions for preparing a closely related intermediate (2-amino-4-(4-fluorobenzylamino)nitrobenzene) have been established: triethylamine as base, molar ratio of 5-fluoro-2-nitroaniline:4-fluorobenzylamine:triethylamine = 1:1.2:1.3, reaction at 90 °C for 8 hours, achieving 92.94% yield [3].

Process Optimization Step Economy Green Chemistry

Analytical Reference Standard: Certified Purity 99% vs. Uncertified Research-Grade Alternatives

Commercially available 4-(4-fluorobenzylamino)-1,2-phenylenediamine is supplied as a certified reference standard with verified purity specifications of 99% for use in pharmaceutical impurity profiling . This compound is designated as Retigabine Impurity 9 and is specifically required for HPLC method development, system suitability testing, and stability studies in retigabine ANDA/DMF submissions . In contrast, uncertified research-grade lots from generic chemical suppliers typically offer only minimum purity guarantees of 95% without batch-specific Certificates of Analysis (COA) or characterization data meeting regulatory requirements . The distinction is material: pharmaceutical impurity reference standards undergo thorough characterization and are supplied with detailed analytical data (MS, NMR, IR, chromatographic retention time profiles) that meet ICH guidelines, whereas generic reagents lack this documentation .

Analytical Method Validation Reference Standards Quality Control

Optimal Procurement Scenarios for 4-(4-Fluorobenzylamino)-1,2-phenylenediamine (CAS 491871-67-1)


GMP Retigabine API Manufacturing via Direct Ethoxycarbonylation Route

Pharmaceutical manufacturers pursuing the highest-yielding, most step-economical route to retigabine should procure this compound as the penultimate intermediate. The 99.6% hydrogenation yield to this diamine , combined with the subsequent single-step ethoxycarbonylation, provides a two-step sequence from this intermediate to final API. This route achieves final API impurity levels below 0.16% by HPLC area percentage [1], a critical specification for ANDA/DMF submissions. Alternative multi-step routes requiring protection/deprotection sequences report total yields of only 45% and introduce additional process-related impurities requiring costly purification [2].

Pharmaceutical Impurity Profiling and ANDA Analytical Method Validation

Analytical development laboratories supporting retigabine ANDA filings require certified reference standards of Retigabine Impurity 9 (this compound) for HPLC method validation, system suitability testing, and stability-indicating method development . The compound is one of several process-related impurities that must be quantified in retigabine API, alongside Imp-1 through Imp-4 and Imp-II/Imp-III [1][2]. Procurement of certified reference standards with 99% purity and full characterization data (MS, NMR, IR, retention time profiles) is mandatory for regulatory compliance; uncertified generic reagents with 95% minimum purity are unsuitable for this application .

Process Chemistry Optimization for Retigabine Intermediate Synthesis

Process development teams optimizing the nucleophilic substitution step leading to retigabine intermediates can use this compound as a benchmark reference. Optimized conditions for preparing structurally related intermediates have been established: triethylamine as base, molar ratio 1:1.2:1.3, reaction at 90 °C for 8 hours, achieving 92.94% yield . The instability of this diamine (prone to oxidation and deterioration, requiring immediate use in subsequent steps) [1] makes timely procurement and controlled storage critical for successful process implementation. Storage conditions of cool, dry environment are essential for maintaining material integrity [2].

Custom Synthesis and Large-Scale Procurement for Industrial API Production

Industrial-scale retigabine manufacturers requiring multi-kilogram quantities should source this compound from suppliers offering 99% purity at commercial scale (up to 100kg) . The compound is available through established suppliers with documented synthetic capabilities, including the optimized hydrogenation method using 10% Pd/C in THF under hydrogen atmosphere [1]. Due to the compound's inherent oxidative instability, procurement decisions must prioritize vendors providing verified purity, proper packaging, and rapid delivery to minimize degradation during storage and transit [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Fluorobenzylamino)-1,2-phenylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.